molecular formula C15H19NO4 B554596 trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 34771-04-5

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Cat. No. B554596
CAS RN: 34771-04-5
M. Wt: 277,32 g/mole
InChI Key: ZVMICQYOGWAOSU-UHFFFAOYSA-N
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Description

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C15H19NO4 . It appears as a white to almost white powder or crystal . It is also known by other names such as trans-4-(Cbz-amino)cyclohexanecarboxylic Acid and trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and it is sensitive to air . .

Scientific Research Applications

  • Enhanced Absorption of Derivatives : Derivatives of tranexamic acid (which contains a similar structure to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid) show increased absorption compared to tranexamic acid itself, highlighting the potential for improved drug delivery systems (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

  • Application in Metabolism Studies : The synthesis of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid and its use for the synthesis of testosterone derivatives indicates its role in studying and understanding metabolic pathways (Acosta, Cessac, Rao, & Kim, 1990).

  • Peptide-like Derivatives Synthesis : The creation of benzyl esters of N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid, including derivatives containing sarcolysine, underlines its utility in synthesizing complex peptide-like compounds (Karpavichyus, Patotskene, & Knunyants, 1978).

  • Use in Molecular Structure Studies : Research into the molecular conformations of 4-Aminomethyl-1-cyclohexanecarboxylic Acids in aqueous solutions sheds light on the structural aspects of similar cyclohexanecarboxylic acids, which is crucial for understanding their chemical behavior (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

  • Antistaphylococcal Activity : Derivatives of 4-aminocyclohexanecarboxylic acid, which share structural similarities, have shown antistaphylococcal activity, indicating potential applications in developing antimicrobial agents (Fujii, Bush, Shores, Johnson, Garascia, & Cook, 1977).

  • Microbial Synthesis and Biodegradation : Studies on microbial synthesis and degradation pathways involving cyclohexanecarboxylate (CHCA), a structurally related compound, provide insights into biotechnological applications and environmental biodegradation processes (Yamamoto, Hasegawa, Lau, & Iwaki, 2021).

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICQYOGWAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986560
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220851-34-3, 67299-52-9
Record name 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220851-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of trans-4-aminocyclohexane carboxylic acid hydrochloride (5.0 g, 34.92 mmol) in aqueous 2.0N NaOH (35 mL) is added benzyl chloroformate (5.0 mL, 34.92 mmol). The mixture stirs for 1.5 h. Then the suspension is acidified with 12N HCl (aq) to pH=1. H2O is added (100 mL) and the precipitate is filtered off. The filter cake is dried to afford 8.2 g of 4-benzyloxycarbonylamino-cyclohexanecarboxylic acid. LC/MS: [M+H]+=278, Rt=0.85 min (method 6)
Quantity
5 g
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5 mL
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35 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Benzyl chloroformate (2.2 mL, 15.4 mmol) was added to a solution of 4-amino-cyclohexanecarboxylic acid (2 g, 14.0 mmol) in a mixture of 1,4-dioxane (5 mL) and saturated sodium bicarbonate aqueous solution (5 mL). The mixture was stirred at 0° C. for 3 hours. Dioxane was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The ethyl acetate solution was washed with brine, dried over sodium sulfate, filtered, and concentrated to give 2.3 g (59%) of 4-benzyloxycarbonylamino-cyclohexanecarboxylic acid as yellow oil. MS (ESP−) m/z 276.39 (M−1). 1H NMR (300 MHz, CDCl3) δ 7.34 (m, 5H), 5.09 (s, 2H), 2.24 (m, 1H), 2.04 (m, 2H), 1.83 (m, 2H), 1.44 (m, 3H), 0.97 (m, 2H).
Quantity
2.2 mL
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reactant
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2 g
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reactant
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5 mL
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reactant
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
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trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
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trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Reactant of Route 6
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

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